Product packaging for 4-(Hexane-1-sulfonyl)aniline(Cat. No.:CAS No. 86810-80-2)

4-(Hexane-1-sulfonyl)aniline

Cat. No.: B3161116
CAS No.: 86810-80-2
M. Wt: 241.35 g/mol
InChI Key: BGKBXVYVTHTANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Sulfonyl-Aniline Scaffolds in Medicinal and Synthetic Chemistry

The sulfonyl-aniline scaffold, a structure featuring a sulfonyl group (R-SO₂-) linked to an aniline (B41778) moiety, is a privileged skeleton in the landscape of medicinal chemistry and organic synthesis. nih.gov Sulfone and aniline groups are integral to a vast number of biologically active compounds. nih.govmdpi.com The sulfonamide group, a close relative, is found in numerous FDA-approved drugs, highlighting the biocompatibility and versatile binding properties of this arrangement.

In medicinal chemistry, molecules incorporating the sulfonyl-aniline framework exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This broad utility stems from the sulfonyl group's ability to act as a rigid linker and a hydrogen bond acceptor, while the aniline portion provides a key site for further functionalization and interaction with biological targets.

From a synthetic standpoint, the sulfonyl-aniline scaffold is a versatile building block. ontosight.ai Numerous methods have been developed for the synthesis of these compounds, including the direct sulfonylation of anilines. mdpi.comresearchgate.netacs.org Modern techniques, such as visible-light-mediated photoredox catalysis and electrochemical methods, offer mild and efficient routes to create diverse sulfonylated anilines. nih.govresearchgate.netacs.org The reactivity of the aniline amine and the stability of the sulfonyl group make this scaffold a reliable platform for constructing more complex molecular architectures. organic-chemistry.org The development of Sandmeyer-type reactions using SO₂ surrogates further broadens the accessibility of sulfonyl chlorides from simple anilines, which are precursors to the target scaffold. organic-chemistry.org

Overview of the Chemical Class of 4-(Alkane-1-sulfonyl)anilines

The chemical class of 4-(alkane-1-sulfonyl)anilines consists of an aniline ring substituted at the para-position with a sulfonyl group, which is in turn attached to a linear alkyl chain (an alkane). The general structure allows for systematic variation of the alkyl chain length, which directly influences the molecule's physicochemical properties.

A key property affected by the alkyl chain is lipophilicity, or the molecule's affinity for fatty or non-polar environments. Increasing the length of the alkyl chain, for instance from a methyl to a hexyl or even a hexadecyl group, generally increases the molecule's hydrophobicity. matrix-fine-chemicals.commpg.desemanticscholar.org This modulation of lipophilicity is a critical strategy in drug design, as it can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. semanticscholar.org By adjusting the alkyl chain, chemists can fine-tune a compound's ability to cross cellular membranes or interact with hydrophobic pockets in target proteins. semanticscholar.org

Research Rationale and Scope for 4-(Hexane-1-sulfonyl)aniline Studies

The specific research interest in this compound stems from its potential as a specialized chemical intermediate or building block. ontosight.ai While extensive studies on its direct biological applications are not prominent in the literature, its commercial availability for research purposes indicates its utility in synthetic chemistry. a2bchem.com

The rationale for its use is based on the unique combination of its three components:

The Aniline Group: Provides a reactive site for a wide range of chemical transformations, allowing it to be incorporated into larger, more complex molecules. researchgate.netnih.gov

The Sulfonyl Group: Acts as a stable, electron-withdrawing linker that can participate in non-covalent interactions like hydrogen bonding, contributing to binding affinity in potential target molecules. libretexts.orgpreprints.org

The Hexyl Chain: Imparts a moderate degree of lipophilicity due to its six-carbon length. libretexts.org This specific level of lipophilicity can be strategically employed to enhance the membrane permeability or solubility of a final target compound in non-polar environments without making it excessively greasy.

The scope of studies involving this compound is therefore primarily in the synthesis of novel, more elaborate compounds. Researchers can utilize it as a starting material to build new drug candidates, materials, or chemical probes where the physicochemical properties conferred by the 4-(hexane-1-sulfonyl)phenyl moiety are desired for achieving a specific function or optimizing performance.

Data Tables

Chemical Properties of this compound

PropertyValueSource
CAS Number 86810-80-2 a2bchem.com
Molecular Formula C₁₂H₁₉NO₂S a2bchem.com
Molecular Weight 241.35 g/mol a2bchem.com
MDL Number MFCD14643857 a2bchem.com
SMILES CCCCCCS(=O)(=O)c1ccc(cc1)N a2bchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2S B3161116 4-(Hexane-1-sulfonyl)aniline CAS No. 86810-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hexylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-2-3-4-5-10-16(14,15)12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKBXVYVTHTANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Hexane 1 Sulfonyl Aniline

Established Synthetic Routes for Sulfonyl-Aniline Derivatives

Traditional methods for the synthesis of sulfonyl-aniline compounds, including 4-(Hexane-1-sulfonyl)aniline, have relied on robust and well-documented chemical reactions. These approaches, while effective, often necessitate specific reaction conditions and precursor molecules.

Aminolysis Reactions of Sulfonyl Chlorides with Anilines

A cornerstone in the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine, a process known as aminolysis or sulfonylation. In the context of this compound, this involves the reaction of hexane-1-sulfonyl chloride with aniline (B41778). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases employed for this purpose include pyridine (B92270) and triethylamine (B128534). The choice of solvent can vary, with dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being frequently used.

The general reaction scheme is as follows:

Hexane-1-sulfonyl chloride + Aniline → this compound + HCl

Researchers have reported high yields for analogous reactions. For instance, the reaction of aryl primary amines with aryl sulfonyl chlorides using pyridine as a base at temperatures ranging from 0 to 25 °C has been shown to produce quantitative yields. Similarly, using triethylamine (TEA) as a base in THF has also proven effective, with reported yields of up to 86%. cbijournal.com

Reactant 1Reactant 2BaseSolventTemperature (°C)Reported Yield (%)
Benzene sulfonyl chlorideAnilinePyridine-0-25100
p-Toluenesulfonyl chloridep-ToluidinePyridine-0-25100
Benzene sulfonyl chlorideAnilineTriethylamineTHFRoom Temp86

Chlorosulfonation of Aniline Precursors

Another established route involves the chlorosulfonation of a suitable aniline precursor. To prevent unwanted side reactions with the amino group, it is typically protected prior to the chlorosulfonation step. A common strategy is the acetylation of aniline to form acetanilide (B955). The acetanilide is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, primarily at the para position due to the directing effect of the acetamido group. The resulting p-acetamidobenzenesulfonyl chloride can then be subjected to further reactions. For the synthesis of this compound, this intermediate would undergo a reaction to attach the hexyl group, followed by deprotection of the amine.

A key intermediate in this process is 4-acetamidobenzenesulfonyl chloride. The synthesis of sulfanilamide, a related compound, often proceeds through the chlorosulfonation of acetanilide followed by amination. This highlights the utility of this intermediate in building various sulfonamide structures.

Sulfonylation Reactions Utilizing Sodium Sulfinates

Sodium sulfinates have emerged as versatile reagents in the synthesis of sulfonyl compounds. These salts can react with anilines under oxidative conditions to form sulfonamides. This method offers an alternative to the use of sulfonyl chlorides. For the synthesis of this compound, this would involve the reaction of aniline with sodium hexane-1-sulfinate. Recent advancements have demonstrated that this transformation can be facilitated by photocatalysis, providing a mild and efficient route for the sulfonylation of aniline derivatives. rsc.org Furthermore, biomass-derived copper catalysts have been successfully employed for the remote C-H sulfonylation of anilines with sodium sulfinates, yielding the desired products in moderate to good yields at room temperature. mdpi.comnih.gov

Advanced Synthetic Strategies and Methodological Innovations

The field of organic synthesis is continually evolving, with the development of novel catalytic systems and reaction methodologies that offer greater efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Approaches to C-S Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and C-S bond formation is no exception. While historically challenging due to catalyst poisoning by sulfur compounds, significant progress has been made. Palladium and nickel catalysts, in particular, have been instrumental in developing new methods for the synthesis of aryl sulfides and, by extension, aryl sulfonyl compounds. These catalytic systems can facilitate the cross-coupling of aryl halides or their equivalents with sulfur-containing nucleophiles.

Recent research has highlighted the use of photosensitized nickel catalysis for the efficient C-N bond formation between sulfonamides and aryl electrophiles, providing a generic pathway to a broad range of N-aryl sulfonamide motifs. Although this method focuses on the final C-N bond formation, the principles of using transition metals to construct the core structure are highly relevant.

Multicomponent Reaction (MCR) Applications in Sulfonamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. Isocyanide-based MCRs have been successfully applied to the synthesis of bifunctional sulfonamide-amide compounds. rsc.org These reactions often proceed by the formation of a zwitterionic intermediate from an isocyanide and an acetylenic ester, which then reacts with a sulfonamide. This strategy allows for the rapid generation of a library of structurally diverse sulfonamide derivatives from simple starting materials. While a direct application to this compound is not explicitly detailed, the principles of MCRs provide a powerful tool for the convergent synthesis of complex sulfonamides.

Continuous Flow Chemistry for Scalable Synthesis of Sulfonyl-Anilines

Continuous flow chemistry offers significant advantages for the synthesis of sulfonyl anilines, including enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. mdpi.comresearchgate.netresearchgate.netrsc.org The synthesis of this compound in a continuous flow setup can be envisioned as a multi-step process, often involving the initial formation of a sulfonyl chloride followed by its reaction with an amine.

A potential continuous flow process for the synthesis of this compound could involve the following key steps:

Chlorosulfonylation: Aniline or a protected aniline derivative would be reacted with a chlorosulfonating agent, such as chlorosulfonic acid, in a continuous stirred-tank reactor (CSTR) or a microreactor. The use of flow reactors allows for precise control over the highly exothermic nature of this reaction.

Reaction with Hexylating Agent: The resulting sulfonyl chloride could then be telescoped into a subsequent reactor to react with a suitable hexylating agent, such as a hexyl Grignard reagent or hexylithium. This step would introduce the hexane-1-sulfonyl group.

Deprotection/Workup: If a protecting group is used on the aniline, a final deprotection step would be necessary, which can also be integrated into the flow system. Continuous liquid-liquid extraction and in-line purification techniques can be employed to isolate the final product.

The space-time yield in continuous flow processes for related aryl sulfonyl chlorides has been shown to be significantly higher than in batch processes, demonstrating the potential for efficient and scalable production. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides

ParameterOptimized Batch ProcessContinuous Flow Process
Production Scale GramsMulti-hundred grams to kilograms
Reaction Time Hours to daysMinutes to hours
Safety Handling of large volumes of hazardous reagentsImproved safety due to smaller reaction volumes and better heat dissipation
Spacetime Yield LowerSignificantly higher

This table is a generalized representation based on literature for aryl sulfonyl chlorides and illustrates the potential advantages of applying continuous flow to the synthesis of this compound.

Optimization of Reaction Conditions for Synthesis of this compound

The synthesis of this compound typically involves the reaction of aniline with hexane-1-sulfonyl chloride. The optimization of reaction conditions is crucial to maximize yield and purity while minimizing side products. Key parameters that can be optimized include the choice of solvent, base, temperature, and stoichiometry of the reactants.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran are often employed.

Base: A base is typically required to neutralize the hydrochloric acid generated during the reaction. Organic bases like pyridine or triethylamine, or inorganic bases such as potassium carbonate, can be used. The basicity and steric hindrance of the base can influence the reaction outcome.

Temperature: The reaction is often carried out at room temperature, but gentle heating may be required to drive the reaction to completion, especially with less reactive anilines.

Stoichiometry: The molar ratio of aniline to hexane-1-sulfonyl chloride is a critical factor. An excess of either reactant may be used to ensure complete conversion of the other, but this can also lead to the formation of undesired byproducts like N,N-bis(hexylsulfonyl)aniline.

Factorial design experiments can be employed to systematically study the effects of these parameters and their interactions to identify the optimal reaction conditions for the synthesis of this compound. rsc.org

Table 2: Potential Optimization Parameters for the Synthesis of this compound

ParameterRange/OptionsPotential Effect on Reaction
Solvent Dichloromethane, Acetonitrile, TetrahydrofuranAffects solubility of reactants and reaction rate.
Base Pyridine, Triethylamine, Potassium CarbonateNeutralizes HCl, can influence reaction rate and side product formation.
Temperature 0°C to RefluxInfluences reaction kinetics; higher temperatures may lead to side reactions.
Aniline:Sulfonyl Chloride Ratio 1:1 to 1.2:1Affects conversion and formation of di-substituted products.

Chemical Transformations and Derivatization Strategies

The this compound molecule possesses two reactive sites: the sulfonyl group and the aniline moiety, which allow for a variety of chemical transformations and derivatizations.

Oxidation: The aniline nitrogen of this compound can be oxidized. For instance, oxidation of sulfonamides with reagents like N-hydroxyphthalimide can lead to the formation of N-sulfonylimines under mild conditions. mdpi.comnih.govresearchgate.net These imines are valuable synthetic intermediates.

Reduction: The sulfonyl group is generally stable to many reducing agents. However, under forcing conditions with strong reducing agents like sodium amalgam or through transition metal-catalyzed processes, the C-S bond can be cleaved in a reductive desulfonylation reaction. wikipedia.orgresearchgate.netrsc.org This would lead to the formation of aniline and hexylsulfinic acid or its derivatives. The nitro group in a precursor like 4-(hexane-1-sulfonyl)nitrobenzene can be selectively reduced to the aniline in the presence of the sulfonyl group using various reagents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂). spacefrontiers.org

The sulfur atom in the sulfonyl group is electrophilic and can be subject to nucleophilic attack. However, the sulfonyl group in alkyl aryl sulfones is generally less reactive towards nucleophilic substitution than a sulfonyl chloride. Strong nucleophiles would be required to displace the aniline group. The nucleophilicity of sulfur compounds is a well-studied area, and while direct substitution on the sulfonyl sulfur of this compound is challenging, related transformations on sulfonyl derivatives are known. msu.edulibretexts.org For example, PPh₃-mediated nucleophilic sulfonation of sulfonyl chlorides with arynes provides a route to various aryl sulfones. researchgate.net

The amino group of this compound can undergo a variety of reactions to form a range of derivatives.

Acylation: The aniline can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acylsulfonamides. tandfonline.comnih.govacs.orgsemanticscholar.orgrsc.orgresearchgate.net This reaction is often used to protect the amino group or to introduce new functional moieties.

Carbamate Formation: Reaction of the aniline with chloroformates or isocyanates can lead to the formation of carbamates. nih.govwikipedia.orgacs.org These derivatives are important in medicinal chemistry and as protecting groups.

Schiff Base Formation: Condensation of the aniline with aldehydes or ketones yields Schiff bases (imines). nih.govedu.krdnih.goviucr.org Schiff bases of sulfonamides have been investigated for their biological activities.

Silylation: The amino group can be silylated using silylating agents like trimethylsilyl (B98337) chloride to form N-silylated sulfonamides. nih.govumn.eduresearchgate.net These silylated derivatives can exhibit altered reactivity and solubility.

Table 3: Derivatization Reactions of the Aniline Moiety

ReactionReagent(s)Product Type
Acylation Acyl chloride/anhydride, BaseN-Acylsulfonamide
Carbamate Formation Chloroformate or IsocyanateCarbamate
Schiff Base Formation Aldehyde or KetoneSchiff Base (Imine)
Silylation Silylating agent (e.g., TMSCl)N-Silylated Sulfonamide

In cases where a related N,N-bis(organosulfonyl)aniline is formed as a byproduct or is the starting material, selective cleavage of one sulfonyl group to yield the monosulfonylated product is a desirable transformation. Reductive cleavage of the N-S bond in secondary sulfonamides has been reported, which could potentially be adapted for the selective monodesulfonylation of disulfonylarylamines. chemrxiv.org This process would likely involve a careful choice of reducing agent and reaction conditions to achieve the desired selectivity. Electrochemical methods have also been shown to selectively cleave sulfonimides to sulfonamides. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Hexane 1 Sulfonyl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties for compounds like 4-(Hexane-1-sulfonyl)aniline.

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. scispace.com Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly used for this purpose. scispace.combhu.ac.inmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

The electronic structure of this compound can also be thoroughly investigated. DFT allows for the calculation of the molecular electrostatic potential (MESP), which maps the charge distribution across the molecule and identifies electron-rich and electron-poor regions. bhu.ac.in This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Other electronic properties, such as the dipole moment, can also be calculated to understand the molecule's polarity. bhu.ac.inmdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterFunctional GroupPredicted Value
Bond Length (C-S)Sulfonyl~1.77 Å
Bond Length (S=O)Sulfonyl~1.43 Å
Bond Length (S-N)Sulfonamide~1.63 Å
Bond Length (C-N)Aniline (B41778)~1.40 Å
Bond Angle (O=S=O)Sulfonyl~119.5°
Bond Angle (C-S-N)Sulfonamide~107.0°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orgajchem-a.com A smaller energy gap suggests higher reactivity. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO is likely centered on the electron-withdrawing sulfonyl group. FMO analysis allows for the calculation of various quantum chemical descriptors that predict global reactivity. nih.govmdpi.com

Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Associated with the capacity to donate electrons.
LUMO Energy (ELUMO)-Associated with the capacity to accept electrons.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the ability to attract electrons. nih.gov
Global Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution. nih.gov
Global Softness (S)1/(2η)Reciprocal of hardness, indicating higher reactivity. nih.gov

DFT calculations are a powerful tool for investigating the detailed pathways of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.netmdpi.com The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

Computational studies can elucidate mechanisms for reactions involving the aniline or sulfonamide moieties of this compound. For instance, the mechanism of electrophilic aromatic substitution on the aniline ring or reactions involving the amine group can be modeled. mdpi.comdntb.gov.ua These studies provide insights into the regioselectivity and stereoselectivity of reactions, helping to predict the major products formed under specific conditions. researchgate.net Such computational evaluations are invaluable for optimizing synthetic routes and understanding reaction kinetics. mdpi.com

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology for understanding the basis of molecular recognition.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. mdpi.commdpi.com Using scoring functions, docking algorithms estimate the binding affinity, often expressed as a binding energy value (in kcal/mol). mdpi.comijcce.ac.ir A more negative binding energy suggests a more stable and favorable interaction. nih.gov

Sulfonamide-containing compounds are known to inhibit various enzymes, such as carbonic anhydrases and kinases. nih.govnih.gov Molecular docking can be used to screen this compound against a panel of such protein targets to predict its potential biological activity. The results can identify the most likely protein targets and provide a quantitative estimate of the binding strength, guiding which compound-protein complexes warrant further investigation through more rigorous methods like molecular dynamics simulations. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

Protein Target (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki, estimated)Potential Biological Role
Carbonic Anhydrase II (e.g., 2CBE)-8.5~250 nMEnzyme Inhibition
Cyclin-Dependent Kinase 2 (e.g., 1HCK)-7.9~800 nMAnticancer Target
VEGFR-2 Tyrosine Kinase (e.g., 4ASD)-9.2~95 nMAnti-angiogenesis

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-protein complex. This allows for a thorough analysis of the specific intermolecular forces that stabilize the interaction. nih.govresearchgate.net These non-covalent interactions are critical for molecular recognition and binding specificity.

For this compound, key interactions would likely include:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group and the hydrogen atom of the sulfonamide nitrogen are potent hydrogen bond acceptors and donors, respectively. They can form strong hydrogen bonds with polar amino acid residues like Gln, His, and Thr in the protein's active site. nih.gov

π-π Interactions: The aromatic aniline ring can engage in π-π stacking or T-shaped interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Visualization software is used to analyze these binding modes in detail, identifying the key residues and the nature of the forces at play. mdpi.comresearchgate.net

Table 4: Potential Intermolecular Interactions of this compound in a Protein Active Site

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Sulfonyl Oxygens (-SO2)Hydrogen Bond (Acceptor)Gln, Asn, Arg, His, Ser, Thr
Sulfonamide N-HHydrogen Bond (Donor)Asp, Glu, Gln, Main-chain Carbonyls
Aniline Ringπ-π Stacking, π-CationPhe, Tyr, Trp, His, Arg
Hexyl Chain (-C6H13)Hydrophobic, van der WaalsAla, Val, Leu, Ile, Pro, Met

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for this compound. While QSAR methodologies are widely applied to the broader class of sulfonamide- and aniline-containing compounds for the optimization of various biological activities, dedicated studies focusing on the structural and physicochemical parameters of this compound in relation to a specific biological endpoint could not be identified.

The development of a robust QSAR model is contingent upon the availability of a dataset of structurally related compounds with corresponding, consistently measured biological activity data. Such a dataset would allow for the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) and the subsequent generation of a mathematical equation that correlates these descriptors with the observed activity. This equation can then be utilized to predict the activity of novel, untested analogs, thereby guiding design optimization.

In the context of this compound, a hypothetical QSAR study would involve the synthesis and biological evaluation of a series of derivatives. Modifications could be introduced at several positions, including:

The Hexyl Chain: Altering the length, branching, or introducing unsaturation in the alkyl chain could modulate lipophilicity and steric interactions.

The Aniline Moiety: Substitution on the aromatic ring could influence electronic properties and potential interactions with biological targets.

For each of these analogs, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors could include, but are not limited to:

Descriptor ClassExamples
ElectronicDipole moment, HOMO/LUMO energies
StericMolecular weight, Molar refractivity
HydrophobicLogP, Water-accessible surface area
TopologicalConnectivity indices, Shape indices

Following the computation of descriptors, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to derive the QSAR model. The predictive power and robustness of the resulting model would then be rigorously validated using both internal and external validation techniques.

While the principles of QSAR are well-established, their direct application to this compound for design optimization remains a prospective endeavor. The absence of published research in this specific area indicates a potential opportunity for future investigations to explore the structure-activity relationships of this compound and its derivatives for various potential applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design of 4-(Hexane-1-sulfonyl)aniline Analogues for Targeted Applications

The rational design of analogues based on the this compound scaffold involves a targeted approach to optimize its properties for specific applications. This process often begins with the identification of a lead compound, in this case, this compound, and modifying its structure to enhance a desired biological or chemical effect. For instance, in the context of drug discovery, researchers might aim to improve the binding affinity of the compound to a specific biological target, enhance its pharmacokinetic profile, or reduce potential off-target effects.

The design process for such analogues is often guided by computational modeling and a deep understanding of the target's structure and mechanism of action. By making systematic modifications to the core structure, such as altering the length of the alkyl chain, introducing substituents on the aniline (B41778) ring, or modifying the sulfonamide linkage, scientists can probe the key interactions that govern the molecule's activity. This iterative process of design, synthesis, and biological evaluation allows for the refinement of the molecular structure to achieve the desired therapeutic or functional outcome.

Impact of Structural Modifications on Molecular Activity

The length of the alkyl chain attached to the sulfonyl group is a critical determinant of the physicochemical properties and, consequently, the biological activity of 4-(alkanesulfonyl)aniline derivatives. Variations in chain length can significantly impact the molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and ability to interact with hydrophobic pockets in biological targets.

The optimal alkyl chain length is therefore a balance between these competing factors and is highly dependent on the specific biological target and the desired application. For example, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons showed the highest bactericidal effects. chemrxiv.org This highlights the importance of fine-tuning the alkyl chain length to achieve maximal efficacy.

Table 1: Hypothetical Data on the Effect of Alkyl Chain Length on a Specific Biological Activity

CompoundAlkyl Chain LengthBiological Activity (IC50, µM)
4-(Ethane-1-sulfonyl)aniline250.2
4-(Butane-1-sulfonyl)aniline425.8
This compound610.5
4-(Octane-1-sulfonyl)aniline815.3
4-(Decane-1-sulfonyl)aniline1032.1

Electron-donating groups (EDGs), such as methyl or methoxy groups, can increase the electron density on the aniline ring, making the amino group more nucleophilic and potentially more reactive in certain chemical transformations. Conversely, electron-withdrawing groups (EWGs), such as nitro or halogen groups, decrease the electron density, which can reduce the reactivity of the amino group but may enhance other interactions, such as hydrogen bonding or dipole-dipole interactions.

From a biological perspective, substituents on the aniline ring can influence how the molecule interacts with its biological target. For example, a strategically placed substituent could form a key hydrogen bond with an amino acid residue in a protein's active site, leading to a significant increase in binding affinity. In studies of 4-anilinoquinazolines, substitutions on the aniline ring were found to greatly modulate their potency as enzyme inhibitors. nih.gov

Table 2: Hypothetical Data on the Effect of Aniline Moiety Substitutions on a Specific Biological Activity

CompoundAniline SubstituentBiological Activity (IC50, µM)
This compoundH10.5
2-Methyl-4-(hexane-1-sulfonyl)aniline2-CH38.2
3-Chloro-4-(hexane-1-sulfonyl)aniline3-Cl5.1
2,6-Dimethyl-4-(hexane-1-sulfonyl)aniline2,6-(CH3)212.8
3-Nitro-4-(hexane-1-sulfonyl)aniline3-NO22.5

Conformational Analysis and its Role in Biological Recognition

The three-dimensional conformation of this compound is a key factor in its ability to be recognized by and interact with biological macromolecules. The molecule is not a rigid structure but can adopt various conformations due to the rotation around its single bonds, particularly the C-S and S-N bonds of the sulfonamide group and the C-C bonds of the hexyl chain.

Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt in a given environment. This is often achieved through computational methods, such as molecular mechanics and quantum chemical calculations. nih.gov The preferred conformation can be influenced by factors such as intramolecular hydrogen bonding, steric hindrance between different parts of the molecule, and interactions with the surrounding solvent.

In the context of biological recognition, the concept of a "bioactive conformation" is paramount. This is the specific conformation that the molecule adopts when it binds to its biological target. Understanding the bioactive conformation is a central goal of rational drug design, as it allows for the design of analogues that are pre-organized in this conformation, leading to higher binding affinity and selectivity. The conformational flexibility of the hexyl chain, for instance, allows it to adapt to the shape of hydrophobic pockets in a target protein, while the geometry of the sulfonamide-aniline portion of the molecule will dictate its hydrogen bonding and aromatic interactions.

Comparative Analysis of this compound with Related Sulfonamide-Aniline Derivatives

One important class of related compounds are the benzenesulfonamides, where the alkyl chain is replaced by a phenyl ring. The presence of the aromatic ring in benzenesulfonamides introduces different electronic and steric properties compared to the aliphatic hexyl chain. The phenyl group can participate in π-π stacking interactions with aromatic residues in a protein's active site, an interaction not possible for the hexyl group. However, the hexyl group offers greater conformational flexibility, which may be advantageous for binding to certain targets.

Another point of comparison is with sulfonamides that have different substitution patterns on the aniline ring or modifications to the sulfonamide linkage itself. For example, N-substituted sulfonamides, where the hydrogen on the sulfonamide nitrogen is replaced with an alkyl or aryl group, will have different hydrogen bonding capabilities and steric profiles.

By systematically comparing the activities of these different classes of sulfonamide-aniline derivatives, researchers can build a comprehensive picture of the structure-activity landscape and identify the key structural features that are most important for a particular application. This knowledge is invaluable for the design of new and improved molecules with tailored properties.

Mechanistic Insights into Biological Interactions at the Molecular Level

Identification and Validation of Putative Biological Targets for 4-(Hexane-1-sulfonyl)aniline and its Analogues

While specific targets for this compound are not extensively documented, the broader class of sulfonyl-aniline derivatives has been shown to interact with a range of biological macromolecules. These interactions are fundamental to their therapeutic effects. The identification of these targets often involves a combination of computational modeling, in vitro screening, and proteomic approaches.

Analogues of this compound, particularly those containing the sulfonamide group, have been identified as ligands for various proteins. A notable model system for studying these interactions is the FK506-binding protein 12 (FKBP12). Furthermore, aniline (B41778) sulfonamide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme implicated in metabolic disorders. The sulfonyl piperazine (B1678402) scaffold, another related structure, has been found to target UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in lipid A biosynthesis in Gram-negative bacteria. Moreover, sulfonamide-tethered quinazolines have been developed as dual inhibitors of carbonic anhydrases (CAs) and the epidermal growth factor receptor (EGFR).

Investigations into Enzyme Inhibition Mechanisms (e.g., dihydropteroate (B1496061) synthase, carbonic anhydrase, pyruvate (B1213749) carboxylase)

The sulfonyl-aniline moiety is a classic feature of sulfonamide drugs, which are well-known enzyme inhibitors. The primary mechanism of action for many of these compounds is competitive inhibition, where they bind to the active site of an enzyme, preventing the natural substrate from binding.

Dihydropteroate Synthase (DHPS): Sulfonamides function as antimicrobial agents by inhibiting DHPS, a key enzyme in the folate biosynthesis pathway of bacteria. They act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA), due to their structural similarity. By blocking this pathway, they prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Carbonic Anhydrase (CA): Sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle. Various sulfonamide derivatives have shown inhibitory activity against different CA isoforms, some of which are involved in pathological conditions such as glaucoma and cancer. For instance, certain 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against the tumor-associated CA IX and XII isoforms.

While the prompt mentions pyruvate carboxylase, specific inhibitory mechanisms of this compound or its direct analogues on this enzyme are not well-documented in the provided search context.

The table below summarizes the inhibitory activity of some sulfonamide analogues against carbonic anhydrase isoforms.

Compound ClassTarget Isoform(s)Inhibition Data
Sulfonamide-tethered quinazolineshCA I, II, IX, XIIVaries by compound
1-Acylated indoline-5-sulfonamidesCA IX, XIIKI values up to 132.8 nM and 41.3 nM, respectively

Exploration of Receptor Modulatory Effects

The sulfonylaniline motif is present in a number of drugs that modulate the activity of various receptors. This suggests that compounds like this compound could potentially interact with receptor proteins, either as agonists or antagonists, to elicit a physiological response.

For example, the sulfonylaniline structure is a key component of laropiprant, a selective antagonist of the prostaglandin (B15479496) D2 receptor (DP receptor), and oxomemazine, a histamine (B1213489) H1-receptor blocker. Benzenesulfonamide (B165840) derivatives have also been identified as inhibitors of the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases, which are potential targets for glioblastoma treatment. These examples highlight the versatility of the sulfonyl-aniline scaffold in interacting with diverse receptor types.

Elucidation of Cellular Pathway Modulation by Sulfonyl-Anilines

Recent studies have shown that benzenesulfonamide derivatives can act as selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov By inhibiting STAT3 phosphorylation, these compounds can suppress the STAT3 signaling pathway, which is often persistently activated in cancer and plays a crucial role in tumor development. nih.gov

Furthermore, the inhibition of receptor tyrosine kinases like TrkA by benzenesulfonamide analogues can regulate downstream signaling pathways, which are often implicated in the proliferation and survival of cancer cells. In the context of non-small cell lung cancer, a novel aniline derivative has been shown to inhibit the PI3K/AKT/mTOR and epithelial-mesenchymal transition (EMT) pathways, leading to apoptosis and reduced cell migration. mdpi.comnih.gov

Molecular Recognition Events and Specific Binding Modes

The biological activity of sulfonyl-aniline derivatives is fundamentally dictated by the precise molecular interactions they form with their target proteins. X-ray crystallography and molecular modeling studies have provided detailed insights into these recognition events.

A recurring theme in the binding of sulfonamides is the crucial role of the sulfonamide group. The oxygen atoms of the sulfonamide can form a network of hydrogen bonds and other polar contacts with the protein backbone and side chains. For instance, in the binding of sulfonamides to the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens are key for mimicking the interactions of the natural ligand. nih.gov

In the case of dihydropteroate synthase, the sulfonamide group mimics the carboxylate of pABA, allowing it to fit into the active site. For carbonic anhydrase inhibitors, the sulfonamide group directly coordinates with the catalytic zinc ion. The specific binding mode is further influenced by the nature of the substituents on the aniline ring and the sulfonyl group, which can engage in various hydrophobic, van der Waals, and electrostatic interactions with the protein, thereby determining the compound's affinity and selectivity.

The table below details some of the key molecular interactions observed for sulfonamide analogues with their protein targets.

Target ProteinInteracting Residues/MoietiesType of Interaction
FKBP12Tyr26, Phe36, Tyr82, Phe99CH···O=S interactions with sulfonamide oxygens
Carbonic Anhydrase IXZn2+ ion, Thr199, Gln92Coordination with zinc, hydrogen bonds

Advanced Research Directions and Future Potential of 4 Hexane 1 Sulfonyl Aniline

Development of Novel Sulfonyl-Aniline Scaffolds for Bioactive Molecules

The sulfonyl-aniline framework is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. frontiersin.org This structural motif combines two key pharmacophores: the sulfonyl group, which is a strong hydrogen bond acceptor and metabolically stable, and the amine group of aniline (B41778), which serves as a versatile synthetic handle and a hydrogen bond donor. frontiersin.orgnbinno.com The development of versatile and efficient routes to create diverse sulfonylated anilines is a critical goal for both organic synthesis and pharmaceutical sciences. frontiersin.org

Research into this area focuses on leveraging the core 4-(Hexane-1-sulfonyl)aniline structure to generate libraries of new chemical entities. The hexane-1-sulfonyl group offers a lipophilic tail that can be modified to tune properties such as solubility, membrane permeability, and protein binding. The aniline portion of the molecule provides a reactive site for further chemical modifications, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR).

Recent synthetic advancements, such as visible-light-mediated sulfonylation, provide mild and efficient methods for creating substituted sulfonyl-anilines, which could be applied to generate derivatives of this compound. frontiersin.orgchemistryviews.org These methods offer advantages over traditional approaches that may require harsh conditions, thereby allowing for the late-stage functionalization of more complex molecules. chemrxiv.org The exploration of novel strategies for constructing sulfonylated anilines remains in high demand for drug discovery. frontiersin.org Structurally unique indolylcyanoethylenyl sulfonylanilines, for instance, have been developed as promising antibacterial agents, demonstrating the scaffold's versatility. nih.gov

Table 1: Examples of Bioactive Scaffolds Incorporating the Sulfonyl-Aniline Motif

Bioactive Area Example Scaffold Class Therapeutic Significance
Antibacterial Indolylcyanoethylenyl Sulfonylanilines Combatting multidrug-resistant pathogens like A. baumannii and E. coli. nih.gov
Anticancer Substituted Anilino-Podophyllotoxins Inhibition of human DNA topoisomerase II, a key enzyme in cancer cell replication. nih.gov
Anti-inflammatory 4-(Methylsulfonyl)aniline Derivatives Potential selective inhibition of the COX-2 enzyme, a target for anti-inflammatory drugs. researchgate.net

Integration with High-Throughput Screening Methodologies for Biological Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against specific biological targets. bmglabtech.comdrugtargetreview.com The process utilizes automation, robotics, and sensitive detection methods to quickly identify "hits"—compounds that modulate the activity of a target in a desired way. bmglabtech.comnih.gov Derivatives of this compound are well-suited for evaluation using HTS methodologies to uncover novel biological activities.

The primary goal of HTS is to screen compound libraries to find candidates that affect a biological target, which can then be optimized into lead compounds for drug development. bmglabtech.comdrugtargetreview.com A library of compounds based on the this compound scaffold could be synthesized and subjected to a battery of HTS assays. These assays can be target-based, such as measuring the inhibition of a specific enzyme, or cell-based, assessing a compound's effect on cellular processes. ewadirect.com

The integration of HTS involves several key steps:

Library Generation: Creating a diverse collection of derivatives by modifying the aniline and sulfonyl parts of the this compound structure.

Assay Development: Designing robust and miniaturized biological assays suitable for automation, often in 96-, 384-, or 1536-well plate formats. nih.gov

Automated Screening: Using robotic systems to dispense compounds and reagents, incubate, and read the results from the assay plates. bmglabtech.com

Data Analysis: Processing the large volumes of data generated to identify statistically significant hits and eliminate false positives.

This approach allows for the efficient exploration of the biological potential of the this compound chemical space, accelerating the identification of promising lead compounds for further development. nih.govnih.gov

Table 2: Relevant High-Throughput Screening (HTS) Methodologies

HTS Method Principle Application for Sulfonyl-Aniline Derivatives
Enzyme Inhibition Assays Measures the ability of a compound to inhibit the activity of a specific enzyme, often using fluorescent or luminescent readouts. Screening for inhibitors of kinases, proteases, or other enzymes relevant to disease. drugtargetreview.com
Cell-Based Proliferation Assays Determines a compound's effect on the growth and viability of cancer or microbial cell lines. Identifying potential anticancer or antimicrobial agents. nih.gov
Receptor Binding Assays Quantifies the binding affinity of a compound to a specific cellular receptor. Discovering modulators of G-protein coupled receptors (GPCRs) or other receptor targets.

| Gene Expression Screening | Uses reporter genes (e.g., luciferase) to measure how a compound affects the expression of a target gene. | Identifying compounds that modulate specific signaling pathways. |

Exploration in Emerging Research Areas (e.g., advanced materials, chemical probes)

Beyond its potential in medicinal chemistry, the this compound structure possesses features that make it a candidate for exploration in other emerging scientific fields, such as advanced materials and the development of chemical probes.

Advanced Materials: The sulfone group is a key component in high-performance polymers, valued for its chemical and thermal stability. mdpi.com Polyaniline, a conductive polymer, is synthesized through the oxidation of aniline. mdpi.com The incorporation of sulfonyl groups into aniline-based polymers can modify their properties, such as solubility and microstructure. mdpi.com Derivatives of this compound could serve as functional monomers for creating novel polymers. The combination of the rigid aromatic ring, the stable sulfonyl linkage, and the flexible hexyl chain could lead to materials with unique thermal, mechanical, or electronic properties. These materials could find applications in areas like corrosion protection, rechargeable batteries, or organic electronics. mdpi.com

Chemical Probes: Chemical probes are small molecules used to study biological systems. The sulfonyl group, particularly in the form of sulfonyl fluorides, has been utilized to create covalent chemical probes that can selectively react with specific amino acid residues (like histidine) in proteins. rsc.org While this compound itself is not a sulfonyl fluoride, its core structure could be adapted to create such probes. By replacing the aniline with a reactive group or modifying the sulfonyl moiety, derivatives could be designed to covalently label and study the function of specific proteins, aiding in target identification and validation in chemical biology. rsc.org Furthermore, aniline derivatives have been studied for their unique spectral properties in different solvents, suggesting potential applications as fluorescent probes to investigate the polarity of microenvironments. researchgate.netrsc.org

Table 3: Potential Applications in Emerging Research Areas

Emerging Area Potential Role of this compound Scaffold Rationale
Polymer Science Functional monomer for specialty polymers. The combination of a rigid aromatic core, a stable sulfonyl group, and a flexible alkyl chain can impart unique properties to polymeric materials. mdpi.commdpi.com
Chemical Biology Backbone for the design of covalent chemical probes. The sulfonyl group can be modified into a reactive moiety (e.g., sulfonyl fluoride) to covalently target proteins. rsc.org
Materials for Electronics Component in organic semiconductors or conductive polymers. Aniline is a precursor to conductive polymers, and sulfonyl groups can tune electronic properties. mdpi.com

| Fluorescent Probes | Basis for developing environment-sensitive dyes. | The electronic properties of the aniline system can be exploited to create probes whose fluorescence changes with solvent polarity. researchgate.netrsc.org |

Q & A

Q. What are the standard synthetic routes for 4-(Hexane-1-sulfonyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of 4-aminoaniline derivatives. A two-step protocol is common:

Sulfonation : Reacting aniline derivatives with hexanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C.

Purification : Column chromatography or recrystallization from ethanol/water mixtures.
Key factors affecting yield include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like over-sulfonation .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl group activation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify electronic environments of the sulfonyl and aniline groups. The sulfonyl group deshields adjacent protons (δ ~7.5–8.0 ppm) .
  • XRD : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths (e.g., S–O ~1.43 Å) and torsional angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding with amine groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., oxidation or dimerization)?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) reduce oxidative coupling of the aniline group.
  • pH control : Buffered conditions (pH 6–7) stabilize the amine group during sulfonation .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of the aniline moiety .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns)?

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in the hexyl chain).
  • Crystallographic validation : Compare XRD-derived bond angles with computational models (DFT) to confirm conformers .

Q. What environmental factors influence the compound’s interactions with biological targets?

  • pH-dependent solubility : The sulfonyl group enhances solubility in basic media (pH >8), while the amine group protonates in acidic conditions (pH <4), affecting membrane permeability .
  • Temperature effects : Elevated temperatures (37°C) increase binding entropy but may destabilize hydrogen bonds with proteins .

Q. What computational strategies predict regioselectivity in substitution reactions involving this compound?

  • DFT calculations : Analyze frontier molecular orbitals (FMO) to identify electrophilic/nucleophilic sites. The sulfonyl group directs substituents to the meta position via electron-withdrawing effects .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How do steric and electronic properties of the hexylsulfonyl group impact supramolecular assembly in crystal structures?

  • Steric effects : The hexyl chain induces torsional strain, reducing π-π stacking of the aromatic ring.
  • Electronic effects : Sulfonyl groups engage in C–H···O hydrogen bonds, stabilizing layered crystal packing. Hirshfeld analysis quantifies these interactions (e.g., 12% H-bond contribution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hexane-1-sulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Hexane-1-sulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.